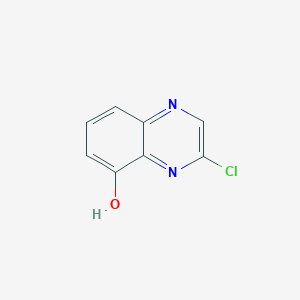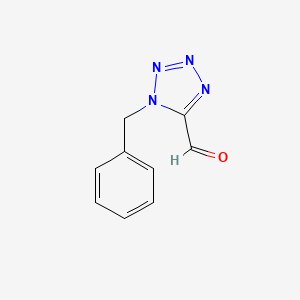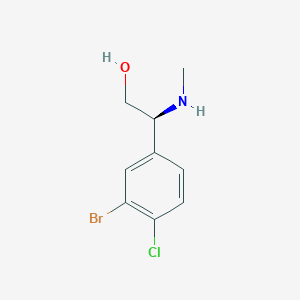
(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a bromine and chlorine-substituted phenyl ring, a methylamino group, and an ethan-1-ol moiety, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 3-bromo-4-chlorobenzaldehyde is first reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amine Addition: The resulting alcohol is then reacted with methylamine under acidic conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the amine group to a different functional group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehalogenated compounds, secondary amines.
Substitution Products: Compounds with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL has various scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Pharmacology: Studied for its potential biological activities and interactions with biological targets.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activities.
2-(3-Bromo-4-chlorophenyl)-2-(ethylamino)ethan-1-OL: A compound with an ethylamino group instead of a methylamino group.
2-(3-Bromo-4-chlorophenyl)-2-(methylamino)propan-1-OL: A compound with a propan-1-ol moiety instead of an ethan-1-ol moiety.
Uniqueness
(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C9H11BrClNO |
|---|---|
Molekulargewicht |
264.54 g/mol |
IUPAC-Name |
(2S)-2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
PSGHEQZMMIPKQV-SECBINFHSA-N |
Isomerische SMILES |
CN[C@H](CO)C1=CC(=C(C=C1)Cl)Br |
Kanonische SMILES |
CNC(CO)C1=CC(=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



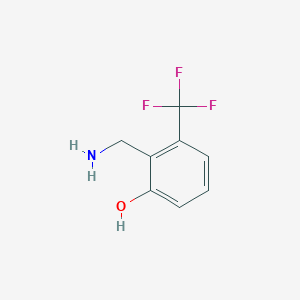
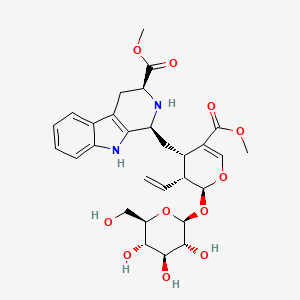
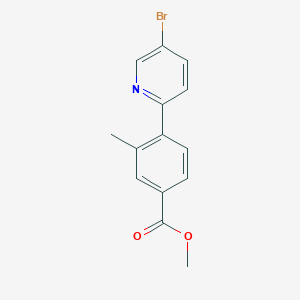
![(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13033551.png)
![3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033557.png)
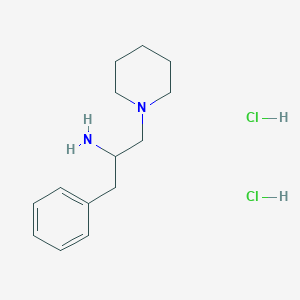
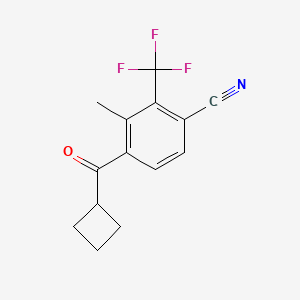
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13033576.png)
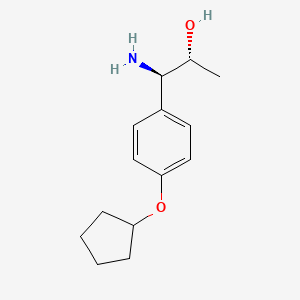
![5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13033578.png)
